![molecular formula C17H19NO2 B1218454 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 4118-36-9](/img/structure/B1218454.png)
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds have been found to interact with p-glycoprotein (p-gp), a protein that pumps foreign substances out of cells .
Mode of Action
It’s known that similar compounds can act as modulators of p-gp-mediated multidrug resistance (mdr), potentially enhancing the efficacy of other drugs .
Biochemical Pathways
Compounds with similar structures have been found to interact with the p-gp pathway, which plays a crucial role in drug transport and resistance .
Pharmacokinetics
It’s known that the chemical stability of similar compounds can be influenced by spontaneous or enzymatic hydrolysis .
Result of Action
Related compounds have been found to have potential anti-hiv-1 activity and anti-inflammatory effects .
Action Environment
It’s known that the stability of similar compounds can be influenced by the presence of human plasma .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions . Additionally, this compound can bind to specific receptors in the brain, influencing neuronal signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in neuroprotection and neurogenesis. For example, this compound can activate the PI3K/Akt signaling pathway, promoting cell survival and growth . It also affects gene expression by upregulating genes associated with antioxidant defense and downregulating pro-apoptotic genes . Furthermore, this compound influences cellular metabolism by enhancing mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of monoamine oxidase, leading to increased levels of neurotransmitters . This compound also interacts with G-protein coupled receptors (GPCRs), modulating intracellular signaling cascades . Additionally, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress . These molecular interactions contribute to its neuroprotective and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over time . In vitro studies have shown that its neuroprotective effects can be sustained for several hours, while in vivo studies indicate long-term benefits in animal models . Prolonged exposure to high concentrations may lead to cellular toxicity and degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At high doses, it can induce toxicity, leading to behavioral changes and cellular damage . The threshold for these effects varies depending on the species and experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes demethylation and hydroxylation reactions, resulting in the formation of various metabolites . These metabolic processes can influence its bioavailability and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization . This method typically starts with the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C17H19NO2
Molecular Weight : 269.34 g/mol
IUPAC Name : 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS Number : 4118-36-9
The compound features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. This structure contributes to its biological activity and interaction with various receptors.
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antidepressant-like effects. Studies have shown that this compound may influence serotonin and norepinephrine levels in the brain, suggesting potential as an antidepressant agent .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. It may help in mitigating oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease .
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects by modulating pain pathways in the central nervous system. Its interaction with opioid receptors could be a mechanism behind its pain-relieving properties .
Neuropharmacology Studies
Recent studies have focused on the neuropharmacological effects of this compound:
- Cognitive Enhancement : Animal models have demonstrated that this compound may enhance cognitive functions such as memory and learning. This effect is attributed to its ability to modulate neurotransmitter systems involved in cognitive processes .
- Behavioral Studies : Behavioral assays have shown that administration of this compound can reduce anxiety-like behaviors in rodents. This suggests potential applications in treating anxiety disorders .
Synthetic Chemistry Applications
This compound serves as a valuable intermediate in synthetic chemistry:
- Synthesis of Derivatives : The compound can be used as a starting material for synthesizing various derivatives with modified pharmacological profiles. This flexibility allows researchers to explore a range of potential therapeutic applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
3,4-Dihydroisoquinoline: Another related compound with distinct chemical properties.
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride: A derivative with additional functional groups.
Uniqueness
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (DMPTI) is a compound of significant interest in pharmacological research due to its diverse biological activities. With the molecular formula and a molecular weight of 269.34 g/mol, DMPTI has been studied for its potential effects on neurotransmitter systems, enzyme inhibition, and neuroprotective properties.
- Molecular Formula : C17H19NO2
- Molecular Weight : 269.34 g/mol
- CAS Number : 4118-36-9
Biological Activity Overview
DMPTI exhibits a range of biological activities that can be categorized into several key areas:
1. Enzyme Inhibition
DMPTI is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.
2. Neuroprotective Effects
Research indicates that DMPTI may activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth. This activation suggests that DMPTI could be beneficial in neurodegenerative conditions by promoting neuronal survival and reducing apoptosis.
3. Antioxidant Activity
DMPTI has shown promise as an antioxidant, helping to mitigate oxidative stress in cellular environments. This property is particularly relevant in studies focused on neuroprotection and the prevention of neurodegenerative diseases.
Study on MAO Inhibition
A study conducted by Olszak et al. (1996) demonstrated that DMPTI significantly inhibits MAO activity in vitro. The findings suggested that this inhibition could lead to increased concentrations of neurotransmitters, which are vital for mood regulation and cognitive clarity.
Neuroprotective Mechanisms
In a recent study published in Journal of Neurochemistry, researchers explored the neuroprotective effects of DMPTI in animal models of Parkinson's disease. The results indicated that treatment with DMPTI resulted in:
- Decreased neuronal loss.
- Improved motor function.
- Enhanced levels of dopamine in the striatum.
These findings support the potential therapeutic applications of DMPTI in neurodegenerative disorders.
Data Table: Summary of Biological Activities
Molecular Mechanism
The biological activity of DMPTI is primarily attributed to its ability to interact with various receptors and enzymes:
- Binding Affinity : DMPTI has a high binding affinity for MAO, which inhibits its enzymatic activity.
- Cell Signaling : The compound activates critical signaling pathways that promote neuronal health and resilience against stressors.
Dosage Effects
Research indicates that dosage plays a crucial role in the biological effects observed with DMPTI:
- Low to Moderate Doses : Enhances cognitive functions and provides neuroprotection without significant adverse effects.
- High Doses : May lead to toxicity; therefore, careful dose management is essential for therapeutic applications.
Properties
IUPAC Name |
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGZWZVAJDFXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961486 | |
Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4118-36-9 | |
Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4118-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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